(Z)-3,5,4'-trimethoxystilbene is a natural polyphenol belonging to the stilbenoid family. It exists as a cis isomer of the more common trans isomer, 3,5,4'-trimethoxystilbene. Z-TMS is found in several plant species, including Virola cuspidata, Virola elongata, Centipeda minima, Schoenus nigricans, and Rheum undulatum []. Research indicates that Z-TMS possesses significant anti-cancer and anti-viral properties, making it a molecule of interest for developing novel therapeutic strategies [, , , ].
The molecular structure of (Z)-3,5,4'-trimethoxystilbene features a central ethylene bridge connecting two aromatic rings. The cis configuration places the two methoxy groups on the same side of the molecule, resulting in a distinct spatial arrangement compared to its trans counterpart. This difference in configuration significantly impacts the biological activity of the molecule [].
While specific chemical reaction analyses of (Z)-3,5,4'-trimethoxystilbene are not extensively discussed in the provided literature, its interaction with tubulin highlights its ability to participate in biological systems. Z-TMS binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics [, ]. This interaction ultimately affects cell division and proliferation, demonstrating its potential as an anti-mitotic agent.
a) Inhibition of Tubulin Polymerization: Z-TMS directly interacts with tubulin, inhibiting its polymerization and disrupting the formation of microtubules [, ]. This interaction leads to cell cycle arrest at the G2/M phase, preventing cell division and proliferation [, ].
b) Depletion of Polyamines: Z-TMS indirectly affects polyamine levels in cells. It inhibits ornithine decarboxylase and S-adenosylmethionine decarboxylase, enzymes involved in polyamine biosynthesis []. This depletion of polyamines, essential for cell growth, further contributes to its anti-proliferative effects.
c) Modulation of Cell Signaling Pathways: Z-TMS influences critical cell signaling pathways, further contributing to its anti-cancer properties. Studies show that Z-TMS downregulates CDK1, induces p21cip1/waf1 expression, and inhibits Akt (Ser(473)) phosphorylation, impacting cell cycle progression and survival [].
d) Induction of Autophagy and Nuclear Fragmentation: In erlotinib-resistant lung adenocarcinoma cells, Z-TMS promotes autophagy and nuclear fragmentation, leading to cell death [].
a) Anti-cancer activity: Z-TMS exhibits promising anti-cancer activity against a range of cancer cell lines, including colon cancer [, ], hepatocellular carcinoma [, ], and erlotinib-resistant lung adenocarcinoma []. Its ability to inhibit cell proliferation, induce cell cycle arrest, and promote cell death makes it an attractive candidate for developing novel cancer therapies.
b) Anti-HCV activity: Studies show that Z-TMS exhibits potent anti-HCV activity []. This suggests its potential for development as a therapeutic agent against chronic hepatitis C infection, a major risk factor for hepatocellular carcinoma.
c) Targeting Cancer Stem Cells (CSCs): Z-TMS has demonstrated an ability to target and eliminate cancer stem cells, specifically those expressing the DCLK1 marker [, ]. CSCs are a subpopulation of cancer cells that contribute to tumor recurrence and drug resistance. Therefore, targeting CSCs is crucial for achieving long-term therapeutic success.
d) Overcoming Drug Resistance: Z-TMS shows promise in overcoming drug resistance in cancer cells. Its effectiveness against erlotinib-resistant lung adenocarcinoma, which harbors a T790M mutation in EGFR, highlights its potential as a therapeutic option for drug-resistant cancers [].
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6